Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate
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Overview
Description
Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with esters or acids in the presence of dehydrating agents. For instance, the reaction of ethyl hydrazinoacetate with methoxymethyl isocyanate under reflux conditions can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of oxadiazole derivatives.
Scientific Research Applications
Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[5-(methoxymethyl)-1H-pyrrol-1-yl]acetate
- Methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate
- Dimethyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanedioate
Uniqueness
Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate is unique due to its oxadiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-8(11)4-6-9-10-7(14-6)5-12-2/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWNYWMPZBHLJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(O1)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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